Product packaging for 3-Bromoimidazo[1,5-a]pyrimidine(Cat. No.:CAS No. 1823964-72-2)

3-Bromoimidazo[1,5-a]pyrimidine

Cat. No.: B3003193
CAS No.: 1823964-72-2
M. Wt: 198.023
InChI Key: QNKITFQPFNXSLV-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Contemporary Chemical Synthesis and Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of modern organic and medicinal chemistry. nih.govopenmedicinalchemistryjournal.com Their structural diversity and the functional versatility imparted by the nitrogen heteroatom make them privileged scaffolds in the design of novel molecules with a wide array of applications. nih.govopenmedicinalchemistryjournal.com These compounds are integral to numerous biological processes and form the core structure of many natural products, including vitamins, alkaloids, and hormones. openmedicinalchemistryjournal.comijsrtjournal.com In the realm of synthetic chemistry, nitrogen heterocycles are not only key building blocks for pharmaceuticals but also find use as corrosion inhibitors, polymers, agrochemicals, and dyes. openmedicinalchemistryjournal.com The ability of these scaffolds to mimic endogenous metabolites and interact with biological targets has cemented their pivotal role in drug design and discovery. openmedicinalchemistryjournal.combohrium.com A significant portion of FDA-approved small-molecule drugs, estimated at 59%, feature a nitrogen-containing heterocyclic core, underscoring their therapeutic importance. openmedicinalchemistryjournal.com

The Imidazo[1,5-a]pyrimidine (B3256623) Ring System as a Versatile Chemical Framework

Among the vast landscape of nitrogen heterocycles, the imidazo[1,5-a]pyrimidine ring system has emerged as a particularly versatile and promising framework. mdpi.comrsc.org This fused heterocyclic system, comprising an imidazole (B134444) ring fused to a pyrimidine (B1678525) ring, possesses unique chemical and physical properties. rsc.orgresearchgate.net Its compact, aromatic structure is readily amenable to functionalization at various positions, allowing for the fine-tuning of its electronic and steric properties. researchgate.net This adaptability has led to its exploration in diverse fields, from materials science, where its derivatives are investigated for their luminescent and optical properties, to medicinal chemistry. mdpi.comrsc.orgresearchgate.net In the pharmaceutical arena, the imidazo[1,5-a]pyrimidine scaffold is recognized for its potential to yield compounds with a range of biological activities, including antitumor and antimicrobial effects. acs.orgmdpi.com The structural resemblance of some of its derivatives to purines suggests a basis for their interaction with various biological targets. mdpi.comnih.gov

Overview of Research Trajectories for 3-Bromoimidazo[1,5-a]pyrimidine

The introduction of a bromine atom at the 3-position of the imidazo[1,5-a]pyrimidine scaffold, yielding this compound, creates a highly valuable and reactive intermediate for further chemical exploration. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents at this key position. This has been a major focus of research, with studies demonstrating the utility of this compound in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

A significant research trajectory involves the use of this compound as a precursor for the synthesis of more complex, substituted derivatives. For instance, efficient methods have been developed for the amination of 3-bromopyrazolo[1,5-a]pyrimidines, a closely related scaffold, highlighting the potential for similar transformations on the imidazo[1,5-a]pyrimidine core. mdpi.com These reactions allow for the rapid generation of libraries of compounds with diverse functionalities, which can then be screened for biological activity. The synthesis of such derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B3003193 3-Bromoimidazo[1,5-a]pyrimidine CAS No. 1823964-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKITFQPFNXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823964-72-2
Record name 3-bromoimidazo[1,5-a]pyrimidine
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Chemical Reactivity and Derivatization Studies of 3 Bromoimidazo 1,5 a Pyrimidine

Elucidating the Reactivity Profile at the C-3 Bromine Atom

The bromine atom at the C-3 position of the imidazo[1,5-a]pyrimidine (B3256623) ring is the focal point for a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of the fused heterocyclic system, making it a key site for functionalization.

Exploration of Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. This transformation is typically rapid and involves treating the halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. The rate of exchange generally follows the trend I > Br > Cl.

While specific studies detailing the halogen-metal exchange for 3-bromoimidazo[1,5-a]pyrimidine are not extensively documented, the reaction is a well-established method for related heterocyclic systems. For instance, the related 3-bromoimidazo[1,2-a]pyridine (B1267429) scaffold has been subjected to halogen-metal exchange using chemistry developed by Knochel, followed by the addition of benzophenone (B1666685) to generate tertiary alcohols. nih.gov This demonstrates the potential of this method to create a nucleophilic carbon center at the C-3 position of the imidazo[1,5-a]pyrimidine core, which can then be trapped with various electrophiles to introduce new substituents. The reaction typically proceeds through the formation of an intermediate "ate-complex". harvard.edu

Investigation of Nucleophilic Displacement Pathways

The bromine atom at the C-3 position of electron-deficient heterocyclic systems can be susceptible to nucleophilic aromatic substitution (SNAr). This pathway allows for the direct replacement of the bromine atom with a variety of nucleophiles. In related bromo-substituted imidazo-fused systems, the bromine atom can be substituted by nucleophiles such as amines or thiols to form new derivatives. smolecule.comsmolecule.com

For the imidazo[1,5-a]pyrimidine system, nucleophilic substitution has been demonstrated on the pyrimidine (B1678525) ring of chloro-substituted derivatives. thieme-connect.de Although direct and extensive studies on the nucleophilic displacement of the C-3 bromine on this compound itself are limited in the reviewed literature, this reactivity pattern is a plausible pathway for its functionalization.

Scope of Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-3 bromine atom of this compound serves as an excellent electrophilic partner in these transformations. While specific examples for this exact isomer are sparse, extensive research on closely related scaffolds like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines highlights the broad scope of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a premier method for creating C-C bonds. This reaction has been effectively applied to the analogous 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) scaffold. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes efficient Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. rsc.org The use of a tandem XPhosPdG2/XPhos catalyst system under microwave irradiation has been shown to be effective, preventing the common side reaction of debromination. rsc.org This methodology has also been successfully applied to 3-bromoimidazo[1,2-b]pyridazines. researchgate.net These examples underscore the potential for introducing diverse aryl and heteroaryl moieties at the C-3 position of this compound. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on a Related Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold rsc.org
Aryl/Heteroaryl Boronic AcidCatalyst SystemConditionsYield
Phenylboronic acidXPhosPdG2/XPhosK₂CO₃, Dioxane/H₂O, MW 120°C95%
4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃, Dioxane/H₂O, MW 120°C98%
Thiophen-2-ylboronic acidXPhosPdG2/XPhosK₂CO₃, Dioxane/H₂O, MW 120°C85%
Pyridin-3-ylboronic acidXPhosPdG2/XPhosK₂CO₃, Dioxane/H₂O, MW 120°C75%

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. mdpi.com The C-3 bromine of imidazo-fused heterocycles is a suitable substrate for this transformation. For instance, 3-bromoimidazo[1,2-a]pyridines undergo smooth alkynylation via classical palladium-catalyzed Sonogashira coupling, demonstrating the utility of this reaction for creating C(sp)-C(sp²) bonds at the C-3 position. rsc.org This allows for the introduction of acetylenic groups, which can serve as handles for further synthetic manipulations or as key components in materials and pharmaceutical compounds. rsc.org

Table 2: Example of Sonogashira Coupling on a Related Imidazo[1,2-a]pyridine (B132010) Scaffold rsc.org
AlkyneCatalyst SystemConditionsYield
PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N, THF, 60°C85%
(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂, CuIEt₃N, THF, 60°C81%

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.org While palladium catalysis is common, copper-catalyzed Ullmann-type couplings are also effective for the amination of aryl halides. mdpi.com Extensive studies on the closely related 3-bromopyrazolo[1,5-a]pyrimidine scaffold have shown that the C-3 position is highly amenable to amination. An efficient microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted precursors has been developed, providing access to a diverse array of 3,5-bis-aminated products in high yields. mdpi.comresearchgate.net This method tolerates a wide range of primary and secondary alkylamines as well as aryl- and heteroarylamines. mdpi.com

Table 3: Examples of Copper-Catalyzed C-3 Amination on a Related Pyrazolo[1,5-a]pyrimidine Scaffold mdpi.com
AmineCatalyst SystemConditionsYield
MorpholineCuI, L-1 LigandK₂CO₃, DEG, MW 80°C, 1h93%
PyrrolidineCuI, L-1 LigandK₂CO₃, DEG, MW 80°C, 1h88%
AnilineCuI, L-1 LigandK₂CO₃, DEG, MW 80°C, 1h85%
BenzylamineCuI, L-1 LigandK₂CO₃, DEG, MW 80°C, 1h91%

Derivatization Strategies for Expanding the Chemical Space of this compound

The initial functionalization at the C-3 position opens up numerous avenues for further derivatization, allowing for the systematic exploration of the chemical space around the imidazo[1,5-a]pyrimidine core.

Systematic Modification of Peripheral Substituents

A key strategy for building molecular diversity involves the sequential functionalization of the heterocyclic core. The reactivity of the C-3 bromine atom can be leveraged in combination with other reactive sites on the ring system. For instance, in the 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) system, the chlorine at the C-5 position can be displaced first by an amine via SNAr, followed by a cross-coupling reaction at the C-3 bromine. mdpi.com This stepwise approach allows for the controlled introduction of different substituents at specific positions.

Furthermore, after an initial cross-coupling at C-3, subsequent reactions can be performed at other positions. In one study, a C-3 arylated pyrazolo[1,5-a]pyrimidin-5-one was further arylated at the C-5 position after activation of the lactam functionality, yielding 3,5-diarylated products. rsc.org These examples highlight a powerful strategy for creating libraries of complex molecules by systematically modifying peripheral substituents around the core scaffold.

Construction of Fused or Bridged Ring Systems

The imidazo[1,5-a]pyrimidine scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. The reactive handles on the core can participate in intramolecular cyclization reactions to form fused or bridged ring structures. For example, a rearrangement of imidazo[1,5-a]imidazoles in the presence of iodine has been shown to produce functionalized imidazo[1,5-a]pyrimidines. rsc.org This type of transformation highlights the potential for skeletal rearrangements and expansions to access novel heterocyclic systems.

In a related example, coupling between 5-bromoimidazo[1,5-a]pyridinium salts and malonate esters leads to the formation of a new fused, tricyclic mesoionic system, imidazo[2,1,5-cd]indolizinium-3-olate. Although this involves a different parent heterocycle, the underlying principle of using a bromo-substituted precursor to initiate a cyclization cascade demonstrates a viable strategy for constructing more elaborate fused ring systems from the this compound core.

Mechanistic Insights into Reactivity Pathways

The reactivity of the this compound scaffold is characterized by several key pathways, primarily dictated by the electronic nature of the fused heterocyclic system and the presence of the bromine atom at the 3-position. This position on the electron-rich imidazole (B134444) ring is susceptible to a variety of transformations, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling reactions, and processes involving radical intermediates. Mechanistic understanding of these pathways is crucial for the rational design of synthetic routes to novel derivatives.

The imidazo[1,5-a]pyrimidine core possesses a unique distribution of electron density, which influences its reactivity. The bromine atom at the C3 position can be displaced through several mechanistic routes, allowing for the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution (SNAr) Pathway:

In reactions with strong nucleophiles, particularly amines, the 3-bromo-imidazo[1,5-a]pyrimidine system can undergo nucleophilic aromatic substitution. This pathway is facilitated by the electron-withdrawing nature of the nitrogen atoms within the fused ring system, which helps to stabilize the intermediate formed during the reaction.

A plausible mechanism for the SNAr reaction, by analogy with related bromo-substituted azaheterocycles, involves the formation of a Meisenheimer-type intermediate. The reaction proceeds via a two-step addition-elimination mechanism. In the initial step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system. In the subsequent step, the leaving group, the bromide ion, is eliminated, restoring the aromaticity of the ring system and yielding the substituted product.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 3-position makes the this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for these reactions, for example, a palladium-catalyzed Suzuki-Miyaura coupling, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Radical Pathways:

There is also evidence to suggest that reactions involving 3-bromo-azaheterocycles can proceed through radical pathways, particularly under certain conditions, such as the use of radical initiators or specific oxidizing agents. For instance, in the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine (B139424) in the presence of tert-butyl hydroperoxide (TBHP), the reaction is thought to proceed via a free radical process.

A plausible radical mechanism could involve the homolytic cleavage of a bond to generate a radical species. This radical can then participate in a series of propagation steps, ultimately leading to the final product. The presence of radical trapping agents in control experiments can inhibit the reaction, providing evidence for the involvement of radical intermediates. In the context of this compound, while specific studies are limited, the potential for radical-mediated functionalization remains an area of interest for synthetic chemists.

Biological Activity Spectrum of 3 Bromoimidazo 1,5 a Pyrimidine Derivatives in Vitro Analysis

Evaluation of Antiproliferative and Cytotoxic Effects

Derivatives of the imidazo[1,5-a]pyrimidine (B3256623) nucleus have demonstrated notable potential as anticancer agents, exhibiting antiproliferative and cytotoxic effects across various cancer cell lines.

The cytotoxic properties of imidazo[1,5-a]pyrimidine derivatives have been evaluated against a range of human cancer cell lines. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant antiproliferative activity. One such derivative, 4-phenyl-2-(3,4,5-trimethoxy-beta-styrylo)pyrido-[2',3':3,4]pyrazolo[1,5-a]pyrimidine, displayed cytotoxic effects against all three human cancer cell lines it was tested against. nih.gov In contrast, another derivative, 2,4-dimethyl-pyrido[2',3':3,4]pyrazolo[1,5-a]-pyrimidine, exhibited only weak cytotoxicity against the human bladder cancer cell line HCV29T. nih.gov

A separate study on novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles found that a specific compound, designated as 14a, exhibited potent activity against the human colon tumor cell line HCT116, with an IC50 value of 0.0020 μM. eurjchem.com Furthermore, a series of pyrazolo[1,5-a]pyrimidine derivatives and their Schiff bases were tested for their in vitro cytotoxic effects on HepG-2, PC-3, and HCT116 cancer cell lines, with two compounds showing significant antitumor efficacy against HCT-116 and PC-3 cells.

Hybrid molecules incorporating the pyrimidine (B1678525) scaffold have also shown promise. For example, compounds linking a thiazolyl group to a pyrimidine derivative demonstrated notable antiproliferative effects against HepG2 human liver cancer cells, with IC50 values ranging from 2.39 to 5.02 μM. mdpi.com Another study focused on 1,4-disubstituted 1,2,3-triazoles and 1,2,4-triazolo[1,5-a]pyrimidine derivatives found a compound that selectively targeted MCF-7 breast cancer cells with an IC50 value of 1.69 µM.

Table 1: In Vitro Antiproliferative Activity of Selected Imidazo[1,5-a]pyrimidine Derivatives

Compound Cancer Cell Line(s) Observed Activity (IC50/GI50) Reference
4-phenyl-2-(3,4,5-trimethoxy-beta-styrylo)pyrido-[2',3':3,4]pyrazolo[1,5-a]pyrimidine 3 human cancer cell lines Cytotoxic nih.gov
2,4-dimethyl-pyrido[2',3':3,4]pyrazolo[1,5-a]-pyrimidine HCV29T (human bladder) Weakly cytotoxic nih.gov
Compound 14a (a pyrazolo[1,5-a]pyrimidine-3-carbonitrile) HCT116 (human colon) 0.0020 μM eurjchem.com
Thiazolyl-pyrimidine derivatives HepG2 (human liver) 2.39 - 5.02 μM mdpi.com
1,4-disubstituted 1,2,3-triazole/1,2,4-triazolo[1,5-a]pyrimidine derivative MCF-7 (human breast) 1.69 µM
Imidazopyrimidine derivative 26c HCC827 29.40 nM
Imidazopyrimidine derivative 27a Not specified 50.30 nM
Imidazopyrimidine derivative 72a MCF-7, NCI-H460, SF-268 GI50 0.01, 0.01, and 0.02 mol L-1 respectively
Pyrazolo[1,5-a]pyrimidine derivative 6n 56 cell lines Mean growth inhibition of 43.9% mdpi.com
Pyrazolo[1,5-a]pyrimidine derivative 6t Not specified Not specified mdpi.com
Pyrazolo[1,5-a]pyrimidine derivative 6s Not specified Not specified mdpi.com

The imidazo[1,5-a]pyrimidine scaffold has proven to be a versatile framework for the development of protein kinase inhibitors, which are crucial in regulating cellular signaling pathways often dysregulated in cancer. nih.govrsc.org Derivatives of this scaffold have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.

One study focused on the design of dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA). mdpi.com In this research, pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibitory activity. For instance, compounds 6t and 6s showed significant dual inhibition with IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively. mdpi.com The substitution pattern on the pyrazole (B372694) ring was found to be critical, with a cyano group at the 3-position (compound 6d) leading to a notable increase in activity compared to a COOEt group (compound 6n). mdpi.com

Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as selective and potent inhibitors of Mps1 (TTK) kinase, exhibiting strong antiproliferative activity in the nanomolar range against various cancer cell lines. acs.org The development of these inhibitors has been aided by a combination of crystal structures and effective docking models, leading to compounds with IC50 values between 6 and 100 nM in vitro against Haspin kinase. researchgate.net These inhibitors also demonstrated anti-proliferative properties against several human cancer cell lines. researchgate.net

Table 2: Kinase Inhibition Profile of Selected Imidazo[1,5-a]pyrimidine Derivatives

Compound Target Kinase(s) IC50 Value Reference
Compound 6t CDK2 0.09 µM mdpi.com
Compound 6s CDK2, TRKA 0.23 µM, 0.45 µM mdpi.com
Compound 6d CDK2, TRKA 0.55 µM, 0.57 µM mdpi.com
Compound 6n CDK2, TRKA 0.78 µM, 0.98 µM mdpi.com
Compound 6p CDK2, TRKA 0.67 µM, 1.34 µM mdpi.com
Compound 6o CDK2, TRKA 0.76 µM, 1.59 µM mdpi.com
Imidazo[1,2-b]pyridazine-based 27f Mps1 (TTK) 0.70 nM (cellular) acs.org
Haspin inhibitors Haspin 6 - 100 nM researchgate.net
Imidazopyrimidine derivative 26c EGFR 1.90 nM

Assessment of Antimicrobial Properties

In addition to their anticancer potential, imidazo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial activity against a variety of pathogens.

Several studies have highlighted the antibacterial potential of imidazo[1,5-a]pyrimidine derivatives. A series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Among the tested compounds, derivatives 8b, 10e, 10i, and 10n were identified as the most active. nih.gov

Another study investigating pyrazole and pyrazolo[1,5-a]pyrimidine derivatives found that five compounds (3a, 5a, 6, 9a, and 10a) exhibited significant antibacterial activity with a bactericidal effect against six clinically isolated multidrug-resistant strains, comparable to erythromycin (B1671065) and amikacin. nih.gov These compounds also demonstrated strong antibiofilm activity against S. aureus and P. aeruginosa. nih.gov Furthermore, some newly synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown very good antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

The antifungal properties of imidazo[1,5-a]pyrimidine derivatives have also been explored. One study reported that certain imidazo[1,2-c]pyrimidine (B1242154) derivatives displayed antifungal activity against Candida albicans and Aspergillus flavus. Specifically, compound 5b showed significant activity against C. albicans (70.37% inhibition) and A. flavus (52% inhibition) when compared to clotrimazole. Molecular docking studies of other imidazo[1,2-a]pyrimidines suggest potential antifungal activity against Candida albicans by binding to the active site of CYP51. beilstein-journals.org

The benzimidazole (B57391) nucleus, a related heterocyclic system, has been a promising pharmacophore for developing new antiparasitic drugs. nih.gov While specific data on the antiparasitic activity of 3-bromoimidazo[1,5-a]pyrimidine is limited in the provided context, the broader class of imidazo-heterocycles shows potential. The structural similarities to known antiparasitic agents suggest that imidazo[1,5-a]pyrimidine derivatives could be promising candidates for development as agents against protozoan diseases like malaria, leishmaniasis, and trypanosomiasis. Dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in parasites, has been identified as a potential target for such compounds. nih.gov

Table 3: Antimicrobial Activity of Selected Imidazo[1,5-a]pyrimidine Derivatives

Compound(s) Target Organism(s) Observed Activity Reference
Pyrazolo[1,5-a]pyrimidine derivatives 8b, 10e, 10i, 10n Gram-positive and Gram-negative bacteria Most active among tested compounds nih.gov
Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives 3a, 5a, 6, 9a, 10a 6 clinically isolated multidrug-resistant bacterial strains, S. aureus, P. aeruginosa Significant antibacterial and antibiofilm activity nih.gov
Imidazo[1,2-a]pyrimidine derivatives Staphylococcus aureus, Escherichia coli Very good antimicrobial activity researchgate.net
Imidazo[1,2-c]pyrimidine derivative 5b Candida albicans, Aspergillus flavus 70.37% and 52% inhibition, respectively
Imidazo[1,2-a]pyrimidines Candida albicans Potential antifungal activity (molecular docking) beilstein-journals.org

Anti-inflammatory Response Modulation

Derivatives of fused pyrimidine ring systems, such as pyrazolo[1,5-a]pyrimidines, which are structurally related to imidazo[1,5-a]pyrimidines, have demonstrated significant anti-inflammatory properties. nih.govnih.gov The investigation into the anti-inflammatory potential of this compound derivatives is an active area of research. These compounds are often evaluated for their ability to suppress the production of pro-inflammatory mediators in various in vitro assays.

For instance, studies on analogous pyrazolo[1,5-a]pyrimidine derivatives have shown potent anti-inflammatory effects. One notable example is a 3,5-diarylated pyrazolo[1,5-a]pyrimidin-5-one, which was synthesized from a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one precursor. rsc.org This derivative exhibited anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, with an inhibition of inflammation of 83.4% in an in vitro model. rsc.org

The anti-inflammatory activity of pyrimidine derivatives is often associated with their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov The inhibitory potential of various pyrimidine derivatives against COX-1 and COX-2 enzymes has been a subject of extensive research. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional NSAIDs. nih.gov

In Vitro Anti-inflammatory Activity of Selected Pyrimidine Derivatives

CompoundIn Vitro AssayActivity/Inhibition (%)Reference CompoundReference Activity (%)Source
3,5-diarylated pyrazolo[1,5-a]pyrimidin-5-oneIn vitro inflammation model83.4Indomethacin84.2 rsc.org
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamideSuppression of inflammatory response46.7-- researchgate.net
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamideSuppression of inflammatory response46.4-- researchgate.net

Elucidation of In Vitro Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. In vitro studies focusing on enzyme inhibition and molecular target engagement provide valuable insights into their mechanism of action.

A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of enzymes that play a critical role in the inflammatory pathway. For pyrimidine-based compounds, cyclooxygenase (COX) enzymes are significant targets. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Inhibition of COX enzymes by pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated through in vitro screening assays. For example, several derivatives were found to inhibit the activity of both COX-1 and COX-2, leading to a reduction in prostaglandin (B15479496) E2 (PGE2) production. nih.gov Notably, some of these compounds displayed a preferential inhibition of COX-2, with IC50 values in the micromolar range. nih.gov This selectivity is a key focus in the design of new anti-inflammatory drugs to minimize side effects.

In Vitro COX Enzyme Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Source
Derivative 3a>10015.2 nih.gov
Derivative 3b>10012.8 nih.gov
Derivative 4b85.09.7 nih.gov
Derivative 4d92.011.5 nih.gov
Diclofenac (Reference)0.150.08 nih.gov
Celecoxib (Reference)>1000.32 nih.gov

Beyond COX enzymes, other protein kinases are important targets for anti-inflammatory drug discovery. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, including mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2). nih.gov One such derivative, compound (S)-44, demonstrated strong inhibition of MAPKAP-K2 with an IC50 value of less than 100 nM. nih.gov

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to the active site of a target protein. Such studies are instrumental in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.

For pyrimidine derivatives targeting COX enzymes, molecular docking simulations have revealed key interactions within the enzyme's active site. wjarr.comnih.gov These studies show that the pyrimidine scaffold can fit into the same binding pocket as known NSAIDs. The interactions often involve hydrogen bonding with key amino acid residues, such as Arginine (Arg) and Tyrosine (Tyr), and hydrophobic interactions within the active site. wjarr.com The specific substitution pattern on the pyrimidine ring system significantly influences the binding affinity and selectivity for COX-1 versus COX-2. nih.gov

Computational and Theoretical Investigations of 3 Bromoimidazo 1,5 a Pyrimidine and Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 3-Bromoimidazo[1,5-a]pyrimidine or its derivatives, and a biological target, typically a protein.

Recent studies have utilized molecular docking to investigate the potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov For example, docking studies have confirmed favorable interactions between these derivatives and the active site of the Epidermal Growth Factor Receptor (EGFR), suggesting their potential as dual EGFR/HER2 inhibitors. nih.gov The insights gained from these simulations help in rationalizing the structure-activity relationships and in the design of more potent and selective inhibitors.

Similarly, molecular docking simulations have been performed on imidazo[1,2-a]pyrimidine (B1208166) derivatives to explore their antimicrobial potential. mdpi.com These studies help in identifying key binding modes and interactions with microbial targets, thereby guiding the synthesis of new derivatives with enhanced activity. mdpi.com For instance, docking studies of pyrazolo[1,5-a]pyrimidine derivatives with DNA gyrase and secreted aspartic protease from C. albicans have revealed lower binding energies and specific binding modes, suggesting their potential as antimicrobial agents. johnshopkins.edu

Table 1: Examples of Molecular Docking Studies on Imidazo[1,5-a]pyrimidine (B3256623) Analogs
Compound ClassTarget ProteinKey FindingsReference
Pyrazolo[1,5-a]pyrimidine derivativesEpidermal Growth Factor Receptor (EGFR)Favorable interactions in the active site, potential as dual EGFR/HER2 inhibitors. nih.gov
Imidazo[1,2-a]pyrimidine derivativesMicrobial targets (e.g., DNA gyrase)Good binding modes, guiding synthesis of new antimicrobial agents. mdpi.com
Pyrazolo[1,5-a]pyrimidine derivativesDNA gyrase, C. albicans secreted aspartic proteaseLow binding energies, specific binding modes suggesting antimicrobial potential. johnshopkins.edu
Pyrazolo[1,5-a]pyrimidinesCasein Kinase 2 (CK2), Cyclin-Dependent Kinase 9 (CDK9)Good binding scores in the active sites, suggesting anticancer activity. ekb.eg

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and other properties of molecules like this compound. These calculations provide a deeper understanding of the molecule's intrinsic characteristics.

The molecular electrostatic potential and frontier molecular orbitals of related imidazopyrimidine systems have been studied using DFT calculations. These studies reveal unique electronic distribution patterns that contribute to the compound's reactivity profile. For instance, the planar configuration of the fused ring system in brominated imidazopyrimidines enhances π-electron delocalization, leading to increased aromatic stability and specific electronic properties that facilitate chemical transformations.

Computational Approaches to Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in predicting the reactivity of chemical compounds and elucidating reaction mechanisms. Theoretical studies on the reactivity of related heteroaryl systems suggest that the mechanism of nucleophilic aromatic substitution (SNAr) can vary depending on the substrate's structure. researchgate.net For some azaheteroaryl chlorides, a one-step kinetic process is favored, while for the corresponding fluorides, the mechanism can be a continuum between a stepwise addition-elimination and a concerted process. researchgate.net

Mechanistic studies on the reaction of 5-bromoimidazo[1,5-a]pyridinium bromide with malonate or arylacetate esters have shown that the reaction proceeds through a nucleophilic aromatic substitution on the cationic, bicyclic heteroaromatic system. researchgate.net Such computational investigations are vital for understanding and optimizing synthetic routes to novel derivatives.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational modeling is a powerful tool for establishing these relationships.

For pyrazolo[1,5-a]pyrimidines, SAR studies have highlighted the significant impact of substituent patterns on their pharmacological properties. nih.gov The introduction of diverse functional groups, often guided by computational predictions, has been shown to enhance the biological activity and structural diversity of these compounds. nih.gov Similarly, for imidazo[4,5-b]pyridine derivatives, SAR studies have been conducted to evaluate their potential as cytotoxic agents, with computational models helping to rationalize the observed activities. researchgate.net

Table 2: SAR Insights from Computational Modeling of Imidazo[1,5-a]pyrimidine Analogs
Compound SeriesKey Structural FeatureImpact on ActivityReference
Pyrazolo[1,5-a]pyrimidinesSubstituent patternsInfluences pharmacological properties. nih.gov
Imidazo[4,5-b]pyridinesIntroduction of heteroaryl analoguesCan significantly alter cytotoxic activity. researchgate.net
Disubstituted pyrrolo[2,3-d]pyrimidinesPresence of a halogenCan lead to highly potent EGFR inhibition. frontiersin.org

Prediction of Molecular Properties Relevant to Biological Activity

Computational methods are extensively used to predict various molecular properties that are crucial for a compound's biological activity, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.

In silico ADME and toxicity predictions have been carried out for various fused pyrazolo[1,5-a]pyrimidine and pyrazole (B372694) derivatives. johnshopkins.edumdpi.com These studies assess properties like physicochemical characteristics, drug-likeness, and bioactivity scores. johnshopkins.edu For many of these compounds, the predicted properties fall within acceptable ranges, suggesting their potential as drug candidates. johnshopkins.edumdpi.com Furthermore, computational methods can enhance the prediction of biological activity by analyzing existing data on similar compounds through structure-activity relationship modeling and machine learning approaches. smolecule.com Cheminformatics protocols that incorporate machine learning have shown promise in identifying high-quality drug candidates with a higher probability of clinical success. researchgate.net

Table 3: Predicted Molecular Properties of Imidazo[1,5-a]pyrimidine Analogs
Compound ClassPredicted PropertyFindingReference
Pyrazolo[1,5-a]pyrimidinesPhysicochemical properties, drug-likenessMany compounds possess acceptable and good results. johnshopkins.edu
Pyrazolo[1,5-a]pyrimidinesADMET, drug-likenessMost compounds were within the range of Lipinski's rule of five and showed higher gastrointestinal absorption. mdpi.com
Imidazo[1,2-a]pyrimidinesADME-ToxThe most active compounds showed promising pharmacokinetic safety profiles. mdpi.com

Medicinal Chemistry Implications and Future Research Directions for 3 Bromoimidazo 1,5 a Pyrimidine

Role of 3-Bromoimidazo[1,5-a]pyrimidine as a Precursor in Medicinal Chemistry

The true value of this compound in medicinal chemistry lies in its role as a key intermediate or building block for the synthesis of more complex molecules. The bromine atom at the C-3 position is a chemically reactive site, making it an ideal anchor for a variety of metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical moieties, which is fundamental to exploring structure-activity relationships (SAR) and optimizing drug candidates.

Chemists can leverage the bromo-substituent for several powerful transformations:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching various aryl or heteroaryl rings.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as linkers or pharmacophoric elements.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, incorporating a wide range of amino groups.

Stille Coupling: Reaction with organostannanes, providing another route to C-C bond formation.

A similar scaffold, 3-bromoimidazo[1,2-a]pyridine (B1267429), has demonstrated this utility extensively. It has been used as a precursor in a one-pot tandem cyclization/bromination process, with the resulting compound being readily transformable into other skeletons through classical palladium-catalyzed cross-coupling reactions. rsc.org This approach highlights the efficiency of using such bromo-substituted heterocycles. In a notable example, a functionalized imidazo[1,2-a]pyrimidine (B1208166) was employed as a key precursor in the total synthesis of nagelamide C, a dimeric pyrrole-imidazole alkaloid with antimicrobial activities. rsc.org This synthesis involved a critical site-selective bromination of the imidazole (B134444) ring, followed by further transformations, underscoring the strategic importance of the bromo-handle in constructing complex natural products. rsc.org These examples with a closely related isomer strongly support the potential of this compound as a similarly versatile and valuable precursor for creating libraries of diverse compounds for drug discovery programs.

Strategies for Lead Optimization and Analogue Design within the Imidazo[1,5-a]pyrimidine (B3256623) Class

Once a "hit" compound containing the imidazo[1,5-a]pyrimidine core is identified, lead optimization becomes crucial to enhance its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Several strategies can be employed, often guided by iterative cycles of design, synthesis, and biological testing.

A key strategy is a systematic exploration of the Structure-Activity Relationship (SAR) . This involves making discrete modifications at different positions of the scaffold and observing the effect on biological activity. For the imidazo[1,5-a]pyrimidine class, this would typically involve:

Modification at the C-3 position: Using the bromo-precursor to introduce a variety of substituents (as described in section 6.1) to probe the binding pocket of the biological target.

Substitution on the pyrimidine (B1678525) ring: Exploring the effects of adding different functional groups at available positions on the six-membered ring.

Alteration of linking groups: If the scaffold is connected to another part of the molecule, the linker's length, rigidity, and chemical nature can be varied.

A powerful case study in a related class is the optimization of imidazo[1,2-a]pyridine (B132010) amides, which led to the clinical candidate Q203 for tuberculosis. acs.org The initial lead compound was optimized by modifying the amide linker and the terminal amine portion, revealing that the linearity and lipophilicity of this part of the molecule were critical for improving both in vitro and in vivo efficacy. acs.org Further work on analogues of Q203 showed that side-chain modifications and scaffold hopping—replacing the core with a similar one like pyrazolo[1,5-a]pyridine—could yield compounds with high oral bioavailability and potent activity. acs.orgrsc.org

Another important lead optimization strategy is structural simplification . Often, initial hit compounds are large and complex, which can lead to poor drug-like properties. scienceopen.com Systematically removing unnecessary functional groups or truncating parts of the molecule can improve synthetic accessibility and enhance pharmacokinetic profiles without sacrificing potency. scienceopen.com

Table 1: Representative Structure-Activity Relationship (SAR) Insights for Imidazo-heterocycle Amides Data derived from studies on the related imidazo[1,2-a]pyridine class, illustrating optimization principles applicable to imidazo[1,5-a]pyrimidines.

Compound/SeriesModification StrategyKey FindingReference
Imidazo[1,2-a]pyridine amides (IPA)Variation of the amide linker and terminal amine.Linearity and lipophilicity of the amine portion are critical for improving efficacy and pharmacokinetic profile. acs.org
Q203 AnaloguesSide-chain modification with a fused ring system.Resulted in analogues with good oral bioavailability (51.4–80.5%) and low systemic clearance. rsc.org
Pyrazolo[1,5-a]pyridine-3-carboxamidesScaffold hopping from imidazo[1,2-a]pyridine.Maintained potent antitubercular activity, with lead compound 5k showing significant bacterial reduction in a mouse model. acs.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesSAR exploration of the C-3 substituent.Compounds showed excellent in vitro activity against drug-susceptible and multi-drug-resistant Mtb strains. rsc.org

Development of Novel Chemical Entities (NCEs) Utilizing the Imidazo[1,5-a]pyrimidine Scaffold

The imidazo[1,5-a]pyrimidine scaffold and its close relatives are foundational to the development of numerous Novel Chemical Entities (NCEs) across various therapeutic areas. researchgate.neteurekaselect.com The fused heterocyclic system is a versatile pharmacophore that has been successfully incorporated into compounds targeting cancer, inflammation, and infectious diseases. nih.govacs.orgresearchgate.net

For instance, research into 2,8-disubstituted imidazo[1,5-a]pyrimidines has yielded compounds with potent antitumor activity. acs.org Specifically, derivatives featuring a 2-thioxo group and a substituted 8-thiocarbamoyl group showed cytotoxicity against leukemia and carcinoma cell lines comparable to the established drug 5-fluorouracil. acs.org

The closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has an even more storied history, forming the core of several marketed drugs and clinical candidates. mdpi.com This family of compounds has produced agents with diverse activities, including anxiolytics (Indiplon, Lorediplon), anti-cancer agents (Dorsomorphin), and anti-diabetics (Anagliptin). mdpi.com More recently, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective COX-2 inhibitors with immunomodulatory potential, demonstrating the scaffold's continued relevance in addressing inflammatory diseases. researchgate.net The success of this highly similar scaffold provides a strong rationale for the continued exploration of imidazo[1,5-a]pyrimidines for NCE development.

Table 2: Examples of Bioactive Compounds Based on Imidazo[1,5-a]pyrimidine and Related Scaffolds

ScaffoldExample Compound Class/NameTherapeutic Area/TargetReference
Imidazo[1,5-a]pyrimidine8-thiocarbamoyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidin-2(1H)-thione derivativesAntitumor acs.org
Pyrazolo[1,5-a]pyrimidineAnagliptinAntidiabetic (DPP-4 inhibitor) mdpi.com
Pyrazolo[1,5-a]pyrimidineIndiplonHypnotic/Anxiolytic (GABA-A receptor modulator) mdpi.com
Pyrazolo[1,5-a]pyrimidineDerivatives 8 and 13Anti-inflammatory (COX-2 inhibitors) researchgate.net
Imidazo[1,2-a]pyrimidineCompound 11eAnticancer (B-Raf kinase inhibitor) nih.gov

Prospects for Further Exploration of this compound in Chemical Biology

Beyond its direct application in drug development, this compound holds significant promise as a tool for chemical biology. Chemical biology aims to study and manipulate biological systems using chemical tools, and versatile scaffolds like this are invaluable for creating such probes.

Future exploration could focus on several key areas:

Development of Selective Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling and prominent drug targets, particularly in oncology. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has already been identified in potent kinase inhibitors. nih.gov Using this compound, researchers can synthesize focused libraries of compounds to screen against panels of kinases, potentially identifying highly selective inhibitors. These selective probes are essential for dissecting the specific roles of individual kinases in disease pathways.

Creation of Affinity-Based Probes: The bromo-substituent can be replaced with a linker attached to a reporter tag (like biotin (B1667282) or a fluorescent dye) or to a solid support (like agarose (B213101) beads). Such molecules can be used in affinity chromatography or chemoproteomic experiments to "pull down" their protein binding partners from cell lysates, helping to identify novel drug targets or elucidate a compound's mechanism of action.

Fragment-Based Drug Discovery (FBDD): The core imidazo[1,5-a]pyrimidine structure is an ideal starting point for FBDD. The bromo-precursor allows for the "growing" of fragments from the core structure to systematically map out the binding site of a target protein and build potency in a rational, stepwise manner.

Synthesis of Natural Product Analogues: As demonstrated by the synthesis of nagelamide C, bromo-substituted heterocycles are powerful tools for constructing complex natural products and their analogues. rsc.org This allows for the exploration of the SAR of natural products that may be difficult to isolate or modify otherwise, potentially leading to simplified analogues with improved therapeutic properties.

The versatility of this compound as a synthetic intermediate ensures its continued importance in both medicinal chemistry and chemical biology, paving the way for the discovery of new drugs and a deeper understanding of biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromoimidazo[1,5-a]pyrimidine and its derivatives?

  • Methodological Answer : The synthesis often involves multi-component reactions or functionalization of pre-existing heterocyclic cores. For example, microwave-assisted synthesis (e.g., using chloroform–methanol recrystallization) has been employed to optimize yields and reduce reaction times . Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate derivatives can be synthesized via catalytic dimethylformamide (DMF)-mediated fusion, achieving high purity (>95%) . Key intermediates like 5-aminopyrazoles or 3-amino-1,2,4-triazoles are critical for constructing the imidazo-pyrimidine backbone .

Q. How can researchers characterize this compound derivatives structurally?

  • Methodological Answer : Characterization typically combines spectroscopic and crystallographic techniques:

  • Spectroscopy : FT-IR, 1^1H NMR, 13^13C NMR, and HRMS confirm functional groups and molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using Crysalis Pro software) resolves 3D geometry, revealing planarity and halogen bonding interactions critical for biological activity .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr).
  • Waste Disposal : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the bromine substituent influence the biological activity of imidazo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Bromine enhances electrophilicity, facilitating interactions with biological targets (e.g., enzymes or DNA). For example:

  • Anticancer Activity : Brominated derivatives exhibit IC50_{50} values as low as 2.70 µM in liver carcinoma (HEPG2-1) by inducing mitochondrial apoptosis via BAX/Bcl-2 modulation .
  • Enzyme Inhibition : Bromine stabilizes binding to acetolactate synthase (ALS), a herbicidal target, via halogen bonding .
  • SAR Studies : Substituent positioning (e.g., C-3 vs. C-6) alters potency; computational docking (e.g., AutoDock Vina) validates these interactions .

Q. What strategies optimize the antitumor efficacy of this compound conjugates?

  • Methodological Answer :

  • Conjugate Design : Link brominated cores to pharmacophores like anthranilamide, enhancing p53 activation. In HeLa cells, such conjugates induce G2/M arrest and upregulate p21 (CDKI) by 3–5 fold .
  • Delivery Systems : Nanoencapsulation (e.g., liposomes) improves bioavailability. Preclinical studies show a 40% increase in tumor uptake compared to free compounds .
  • Combination Therapy : Synergy with cisplatin reduces IC50_{50} by 50% in resistant cell lines via ROS-mediated pathways .

Q. How can advanced synthetic techniques improve functionalization of the imidazo[1,5-a]pyrimidine scaffold?

  • Methodological Answer :

  • Ultrasound Irradiation : Accelerates 5-aminopyrazole reactions with acetylenic esters, achieving 85–92% yields in aqueous KHSO4_4 .
  • Post-Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at C-5/C-7 positions, diversifying electronic properties .
  • Flow Chemistry : Reduces reaction times from hours to minutes for high-throughput library synthesis .

Key Research Gaps and Future Directions

  • Photophysical Applications : Limited data exist on imidazo[1,5-a]pyrimidines as fluorophores. Preliminary studies show emission at 450–500 nm, suggesting utility in bioimaging .
  • Neuroactive Potential : No studies explore CNS permeability despite structural similarity to known GPCR modulators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.